n-Hexyl-delta-9-tetrahydrocannabinol

説明

Contextualization within the Expanding Cannabinoid Landscape

The scientific and medical communities are witnessing a surge of interest in cannabinoids, the diverse chemical compounds found in the cannabis plant and their synthetic analogs. archives.govwikipedia.orgcaymanchem.com This expanding landscape encompasses over 100 identified cannabinoids, with delta-9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) being the most prominent. forensicresources.org However, research is increasingly turning towards less abundant and synthetic cannabinoids to explore their therapeutic potential and understand the nuances of cannabinoid pharmacology. forensicresources.orgthefederalcriminalattorneys.com The development of novel cannabis products and formulations has further broadened this complex field. forensicresources.org

The global market for cannabinoids was valued at over USD 11.5 billion in 2021 and is projected to grow significantly, reflecting the increasing demand for these compounds for both medicinal and research purposes. caymanchem.com This growth is fueled by the potential applications of cannabinoids in treating a variety of conditions. drugsandalcohol.ie

Historical Perspective on the Discovery and Investigation of Cannabinoid Homologs

The history of cannabis research dates back centuries, with early efforts focused on isolating and understanding its active components. fdli.orgnih.gov A significant milestone was the isolation and structural elucidation of cannabinol (B1662348) (CBN) in the 1940s, followed by the identification of the primary psychoactive compound, Δ⁹-THC, in 1964. fdli.orgunodc.org These discoveries laid the foundation for the investigation of other cannabinoids and their homologs.

The synthesis and study of cannabinoid homologs, which are compounds that differ in the length of their alkyl side chain, began as early as the 1940s. lumirlab.com Researchers like Roger Adams synthesized and investigated compounds such as n-Hexyl-delta-9-THC to understand how structural modifications impact biological activity. lumirlab.com The exploration of these homologs has been crucial in developing a deeper understanding of the structure-activity relationships of cannabinoids.

Significance of Alkyl Side Chain Variation in Cannabinoid Pharmacology

The length and structure of the alkyl side chain on the cannabinoid molecule are critical determinants of its pharmacological properties. nih.gov Research has consistently shown that variations in this side chain directly influence a cannabinoid's binding affinity for the cannabinoid receptors, CB1 and CB2. nih.gov

Generally, increasing the length of the alkyl side chain from the typical five carbons of THC can lead to enhanced potency. For example, homologs with longer side chains have demonstrated increased binding affinity and cannabimimetic activity. nih.gov This principle underscores the importance of investigating synthetic homologs like n-Hexyl-delta-9-THC, which possesses a six-carbon side chain, to explore the upper limits of cannabinoid receptor activation and its potential pharmacological implications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h12-14,17-18,23H,5-11H2,1-4H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJVNNFBMZZLFB-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957796 | |

| Record name | (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36482-24-3 | |

| Record name | n-Hexyl-delta-9-tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036482243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

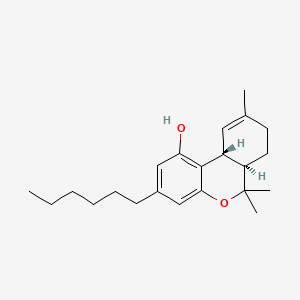

n-Hexyl-delta-9-tetrahydrocannabinol, also known as THC-Hexyl or Δ⁹-THCH, is a synthetic homolog of delta-9-THC. lumirlab.com It shares the core tetracyclic structure of classical cannabinoids but is distinguished by the presence of a hexyl (six-carbon) side chain attached to the aromatic ring, in contrast to the pentyl (five-carbon) chain of THC.

| Property | Value | Source |

| IUPAC Name | (6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | nih.gov |

| Molecular Formula | C22H32O2 | nih.gov |

| Molecular Weight | 328.5 g/mol | nih.gov |

| CAS Number | 36482-24-3 | nih.gov |

| Appearance | Not explicitly stated, but THC is described as a colorless oil or light yellow resinous oil. wikipedia.orgnih.gov | |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724), DMF, DMSO, ethanol, and methanol. caymanchem.com |

Pharmacological Characterization and Molecular Mechanisms of N Hexyl Delta 9 Tetrahydrocannabinol

Cannabinoid Receptor (CB1 and CB2) Interactions

The interaction of n-hexyl-delta-9-tetrahydrocannabinol with cannabinoid receptors is a critical aspect of its pharmacological profile. While specific quantitative data for this compound is limited, the well-established structure-activity relationships of cannabinoids provide a framework for understanding its likely behavior.

While direct binding affinity studies for n-hexyl-delta-9-THC are not extensively reported in the available literature, research on related compounds suggests a high affinity for the CB1 receptor. The length of the alkyl side chain is a known factor in determining the binding affinity of classical cannabinoids. nih.gov For instance, the butyl homologue of Δ⁹-THC, Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), demonstrates a high affinity for the human CB1 receptor with a reported Ki value of 15 nM. nih.gov This is comparable to the affinity of Δ⁹-THC itself, which has a Ki of approximately 40.7 nM. cabidigitallibrary.org It is generally understood that increasing the side chain length from three to five, and up to eight carbons, can enhance binding affinity. nih.gov

Binding Affinity of Related Cannabinoids at the CB1 Receptor

| Compound | Ki (nM) |

|---|---|

| Δ⁹-THC | 40.7 cabidigitallibrary.org |

This table presents data for related compounds to provide context for the potential affinity of this compound.

Similar to the CB1 receptor, the affinity of n-hexyl-delta-9-THC for the CB2 receptor is not widely documented. However, its structural analogue, Δ⁹-THCB, has a reported Ki of 51 nM for the human CB2 receptor. nih.gov For comparison, Δ⁹-THC has a Ki of approximately 36 nM for the CB2 receptor. cabidigitallibrary.org This suggests that n-hexyl-delta-9-THC likely also interacts with the CB2 receptor.

Binding Affinity of Related Cannabinoids at the CB2 Receptor

| Compound | Ki (nM) |

|---|---|

| Δ⁹-THC | 36 cabidigitallibrary.org |

This table presents data for related compounds to provide context for the potential affinity of this compound.

This compound is presumed to act as a partial agonist at cannabinoid receptors, a characteristic it likely shares with Δ⁹-THC. cabidigitallibrary.orgnih.gov Partial agonists bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. The partial agonism of Δ⁹-THC is well-documented and is influenced by factors such as receptor density and the specific signaling pathway being measured. nih.govnih.gov In some instances, where there is a high level of endogenous cannabinoid activity, a partial agonist like Δ⁹-THC can act as an antagonist. nih.gov Studies on the butyl homolog, Δ⁹-THCB, have shown that it exhibits partial agonistic activity towards the CB1 receptor. nih.gov

While specific studies on the signal transduction pathways mediated by this compound are not available, it is expected to follow the pathways of other classical cannabinoid agonists. The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gi/o protein. nih.govnih.gov Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govcabidigitallibrary.org In addition to the inhibition of adenylyl cyclase, cannabinoid receptor activation can also modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of ion channels. nih.gov

Interaction with the Endocannabinoid System Components

The interaction of exogenous cannabinoids with the components of the endocannabinoid system can lead to complex pharmacological effects.

Exogenous cannabinoids can influence the levels and activity of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). Studies have shown that the administration of Δ⁹-THC can induce acute increases in the plasma levels of anandamide. nih.govescholarship.org This effect is thought to be related to the competition for binding at CB1 receptors and potential modulation of the enzymes responsible for endocannabinoid synthesis and degradation. mdpi.com While direct studies on the effect of this compound on endogenous cannabinoid tone are lacking, its presumed high affinity for CB1 receptors suggests it could similarly influence the balance of endocannabinoids.

Potential Interactions with Endocannabinoid Metabolizing Enzymes (e.g., FAAH, MAGL)

The primary mechanism of action for phytocannabinoids like delta-9-tetrahydrocannabinol (THC) and its homologs is direct agonism at cannabinoid receptors. nih.gov However, the broader endocannabinoid system also includes the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. researchgate.net While a therapeutic strategy exists to inhibit these enzymes to raise endogenous cannabinoid levels, phytocannabinoids are not primarily categorized as FAAH or MAGL inhibitors. nih.govmdpi.com

Research indicates that some phytocannabinoids can influence endocannabinoid tone through other means. For example, THC and cannabidiol (B1668261) (CBD) may compete for fatty acid binding proteins (FABPs), which are intracellular carriers that transport AEA to FAAH for catabolism. realmofcaring.org By interfering with this transport, these compounds can indirectly increase AEA levels. However, studies evaluating the direct inhibitory effects of THC stereoisomers on FAAH and MAGL have shown them to be weak. researchgate.net

The metabolism of n-Hexyl-delta-9-THC, as with other cannabinoids, is primarily hepatic. Studies in mice have shown that its metabolism is intermediate between that of its n-pentyl (THC) and n-heptyl homologs. The principal metabolic pathway is hydroxylation and subsequent oxidation at the C-11 position. nih.gov Compared to the metabolism of standard THC, there is a notable trend towards the production of more hydroxylated metabolites and fewer carboxylic acids as the alkyl side chain length increases. nih.gov This shift reflects a general reduction in oxidation with longer alkyl chains. nih.gov

Exploration of Non-Cannabinoid Receptor Targets

Several orphan G-protein coupled receptors (GPCRs) have been identified as novel cannabinoid receptors. Notably, GPR55 has been established as a cannabinoid receptor that is activated by THC. nih.govnih.gov Unlike CB1 and CB2, which typically couple to Gi/o proteins to inhibit adenylyl cyclase, GPR55 activation by THC involves Gq and G12 proteins, leading to an increase in intracellular calcium. nih.govnih.gov Another GPCR, GPR18, has also been identified as a target for Δ(9)-THC, which acts as a full agonist at this receptor, inducing cell migration in human endometrial cells. nih.govresearchgate.net These interactions highlight a broader range of signaling cascades that can be initiated by THC and its homologs beyond the classical cannabinoid pathways.

Beyond other GPCRs, cannabinoids interact with several other classes of pharmacological receptors.

Transient Receptor Potential (TRP) Channels: These ion channels are involved in sensory transduction. Δ(9)-THC has been shown to modulate several TRP channels, acting as a potent activator of TRPV2 and a modulator of TRPA1, TRPV3, and TRPV4. nih.gov This activity suggests a mechanism for certain therapeutic effects, such as analgesia, that may be independent of CB1 and CB2 receptor activation.

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that regulate gene expression. Some cannabinoids, including THC, have been shown to activate PPARγ, which may underlie some of their anti-inflammatory and metabolic effects. nih.govnih.gov In contrast, studies have found that THC does not directly bind to or activate PPARα. nih.gov

Structure-Activity Relationships (SAR) of this compound

The pharmacological properties of cannabinoids are intrinsically linked to their three-dimensional structure. Modifications to the core THC scaffold can dramatically alter receptor binding and functional activity.

One of the most critical features of the classical cannabinoid structure for determining receptor interaction is the length of the C3 alkyl side chain. For Δ(9)-THC, this is a five-carbon (pentyl) chain. Structure-activity relationship studies have consistently shown that increasing the length of this aliphatic chain to six (hexyl), seven (heptyl), or eight (octyl) carbons leads to a progressive increase in binding affinity and agonist potency at both CB1 and CB2 receptors. nih.govnih.gov

The longer n-hexyl side chain of n-Hexyl-delta-9-THC allows for more extensive hydrophobic interactions within a specific binding pocket of the cannabinoid receptors, leading to a stronger and more stable ligand-receptor complex compared to the n-pentyl chain of THC. nih.gov This results in significantly higher binding affinity and greater potency. For example, the homolog with a seven-carbon chain (THCP) was found to have a Ki of 1.2 nM at CB1, substantially lower than that of THC (Ki = 40.7 nM). nih.govwikipedia.org This principle explains the heightened cannabimimetic activity observed with longer-chain homologs.

Interactive Data Table: Cannabinoid Receptor Affinity

The table below illustrates the binding affinity (Ki) of various cannabinoids at the human CB1 receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Side Chain | CB1 Receptor Affinity (Ki) |

| Δ⁹-THC | Pentyl | 40.7 nM wikipedia.org |

| Tetrahydrocannabivarin (THCV) | Propyl | 75.4 nM nih.gov |

| Tetrahydrocannabiphorol (THCP) | Heptyl | 1.2 nM nih.gov |

| n-Hexyl-Δ⁹-THC | Hexyl | Higher than THC |

Note: A specific Ki value for n-Hexyl-Δ⁹-THC from a comparative study was not available, but SAR principles indicate its affinity is significantly higher than THC and likely falls between that of THC and THCP.

The stereochemical configuration of the cannabinoid molecule is crucial for its pharmacological activity. The naturally occurring and most active form of THC is the (−)-trans-isomer, which corresponds to the (6aR,10aR) absolute configuration. wikipedia.orgresearchgate.net This specific three-dimensional arrangement of the fused rings is essential for proper orientation and high-affinity binding within the active site of the CB1 and CB2 receptors.

Synthetic analogs, including n-Hexyl-delta-9-THC, must retain this specific (6aR,10aR) stereochemistry to exhibit high potency. wikipedia.org Other stereoisomers, such as the cis-isomers or the (+)-trans-enantiomer, have significantly lower affinity for cannabinoid receptors and are largely devoid of the characteristic pharmacological effects. researchgate.net Furthermore, the stereochemistry at other chiral centers, such as the C9 position in hydrogenated analogs (HHC), also dramatically influences receptor binding and efficacy, with the (9R)-epimer showing substantially greater potency than the (9S)-epimer. researchgate.net This underscores the high degree of stereoselectivity of the cannabinoid receptors.

Comparative SAR Analysis with Pentyl and Heptyl Cannabinoid Homologs

The pharmacological activity of classical cannabinoids is significantly influenced by the length of the C3 alkyl side chain on the resorcinyl moiety. Structure-activity relationship (SAR) studies focusing on this region of the molecule have consistently demonstrated that modifying the number of carbon atoms in this chain directly impacts cannabinoid receptor binding affinity, potency, and efficacy. The n-hexyl homolog of delta-9-tetrahydrocannabinol (n-Hexyl-Δ⁹-THC) occupies a crucial position for understanding these relationships, situated between the naturally predominant pentyl homolog (Δ⁹-THC) and the more potent heptyl homolog (Δ⁹-THCP).

Research into the SAR of these compounds reveals a clear trend where elongation of the n-pentyl side chain to n-hexyl, n-heptyl, or even n-octyl enhances the potential for CB1 receptor activation, with activity generally increasing with the length of the side chain. researchgate.net The substitution of the pentyl side chain with a dimethylheptyl (DMH) group has also been shown to be an important factor in increasing potency. researchgate.net

The discovery and isolation of n-Hexyl-Δ⁹-THC (also referred to as Δ⁹-THCH) from cannabis in 2020, along with its heptyl counterpart, has allowed for more direct comparisons. wikipedia.orgnih.gov While Δ⁹-THC, the primary psychoactive component of cannabis, possesses a five-carbon pentyl chain, its synthetic and naturally occurring homologs with varied chain lengths exhibit distinct pharmacological profiles. caymanchem.com For instance, Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP), the heptyl homolog, has been shown to bind to the CB1 receptor with greater potency than Δ⁹-THC. caymanchem.com

In functional activity assays, both Δ⁹-THCH (hexyl) and Δ⁹-THCP (heptyl) have demonstrated potencies comparable to that of Δ⁹-THC. caymanchem.com Molecular dynamics simulations provide a structural basis for these observations, suggesting that longer alkyl chains can establish more frequent and favorable contacts with key amino acid residues within the CB1 receptor's binding pocket, such as T197, I271, Y275, and W279. nih.gov

The metabolism of n-Hexyl-Δ⁹-THC is also intermediate between its shorter and longer-chained homologs. nih.gov Studies in mice have shown that its metabolic pattern shares characteristics with both the pentyl and heptyl analogs, with a trend toward producing more hydroxy metabolites compared to the corresponding pentyl compound. nih.gov This is consistent with the general observation of reduced oxidation as the alkyl chain length increases in cannabinoids. nih.gov

The following tables present comparative data on the receptor binding affinities and functional activities of these homologs.

Interactive Data Table: Comparative CB1 and CB2 Receptor Binding Affinities

| Compound | Alkyl Chain Length | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Pentyl (5 carbons) | 40.7 wikipedia.org | 36 wikipedia.org |

| n-Hexyl-Δ⁹-tetrahydrocannabinol (Δ⁹-THCH) | Hexyl (6 carbons) | Data Not Widely Published | Data Not Widely Published |

| Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP) | Heptyl (7 carbons) | Higher than Δ⁹-THC caymanchem.com | Data Not Widely Published |

Note: Specific Ki values for hexyl and heptyl homologs are not consistently available in the public domain, but relative affinities are reported.

Interactive Data Table: Comparative Functional Activity at CB1 Receptor

| Compound | EC50 (nM) | Potency Comparison |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 3.27 caymanchem.com | Reference Compound |

| n-Hexyl-Δ⁹-tetrahydrocannabinol (Δ⁹-THCH) | 4.70 caymanchem.com | Equivalent to Δ⁹-THC caymanchem.com |

| Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP) | Not explicitly stated, but potent | Equivalent to Δ⁹-THC caymanchem.com |

Note: EC50 represents the concentration of a drug that gives half-maximal response. Lower values indicate greater potency.

Metabolism and Pharmacokinetics of N Hexyl Delta 9 Tetrahydrocannabinol in Preclinical Models

Phase I Biotransformation Pathways

Phase I metabolism of n-hexyl-Δ⁹-THC involves the introduction or unmasking of functional groups, primarily through oxidation reactions, which increase the polarity of the molecule and facilitate its subsequent elimination. These initial metabolic steps are crucial in determining the profile of active and inactive metabolites.

Identification of Hydroxylated Metabolites

In preclinical studies using mouse models, the primary route of biotransformation for n-hexyl-Δ⁹-THC is hydroxylation. nih.gov The principal site of this enzymatic modification is the C-11 position, leading to the formation of 11-hydroxy-n-hexyl-Δ⁹-tetrahydrocannabinol (11-OH-n-hexyl-Δ⁹-THC). This process mirrors the metabolism of Δ⁹-THC, where the resulting 11-hydroxy metabolite is also a major active metabolite. wikipedia.org

Further hydroxylation can occur at other positions on the molecule. Studies have identified a variety of hydroxylated derivatives of n-hexyl-Δ⁹-THC. nih.gov In mouse hepatic metabolism studies, a total of sixteen metabolites of n-hexyl-Δ⁹-THC were identified, with many of these being hydroxylated derivatives. nih.gov Notably, metabolites with two hydroxy groups on the n-hexyl side-chain have been detected, albeit in low concentrations. nih.gov This is a distinguishing feature compared to the metabolism of shorter-chain homologs like Δ⁹-THC. nih.gov

Oxidation Pathways and Carboxylic Acid Metabolites

Following initial hydroxylation, particularly at the C-11 position, further oxidation occurs, leading to the formation of carboxylic acid metabolites. The 11-hydroxy metabolite is oxidized to form 11-nor-9-carboxy-n-hexyl-Δ⁹-tetrahydrocannabinol (n-hexyl-THC-COOH). nih.govwikipedia.org This conversion is analogous to the metabolic pathway of Δ⁹-THC, where 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) is the main inactive, end-stage metabolite that is readily excreted. wikipedia.orgwikipedia.org The formation of this carboxylic acid metabolite represents a significant detoxification pathway.

Specificity of Metabolic Enzymes (e.g., Cytochrome P450 isoforms)

The metabolism of cannabinoids, including n-hexyl-Δ⁹-THC, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. wikipedia.orgnih.gov While direct studies on the specific CYP isoforms responsible for n-hexyl-Δ⁹-THC metabolism are limited, extensive research on Δ⁹-THC provides strong indications of the likely enzymatic pathways.

The primary enzymes involved in the hydroxylation of Δ⁹-THC are CYP2C9, CYP2C19, and CYP3A4. wikipedia.orgnih.gov CYP2C9 is considered the main enzyme responsible for the formation of the psychoactive 11-OH-THC metabolite. wikipedia.orgnih.gov It is highly probable that these same isoforms are involved in the metabolism of n-hexyl-Δ⁹-THC, given the structural similarity. The elongation of the alkyl side chain in n-hexyl-Δ⁹-THC may influence the affinity and catalytic activity of these enzymes. For instance, studies on other synthetic cannabinoids with altered side chains have shown involvement of multiple CYPs, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2J2, 3A4, and 3A5. sigmaaldrich.com

Table 1: Key Cytochrome P450 Isoforms in THC Metabolism

| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction on THC | Reference |

|---|---|---|---|

| Cytochrome P450 2C | CYP2C9 | Major enzyme for 11-hydroxylation | wikipedia.orgnih.gov |

| CYP2C19 | Contributes to 11-hydroxylation | wikipedia.org | |

| Cytochrome P450 3A | CYP3A4 | Involved in hydroxylation | wikipedia.orgnih.gov |

Comparative Metabolic Profiles with Other Cannabinoids

Comparing the metabolism of n-hexyl-Δ⁹-THC with that of other cannabinoids, such as its isomer Δ⁸-THC and its lower homolog Δ⁹-THC, provides valuable insights into structure-activity relationships in cannabinoid metabolism.

Analysis of n-Hexyl-delta-9-tetrahydrocannabinol Metabolism vs. Delta-8-THC and Delta-9-THC

The metabolic pathways of n-hexyl-Δ⁹-THC show both similarities and differences when compared to Δ⁸-THC and Δ⁹-THC. The primary metabolic route of hydroxylation at the C-11 position followed by oxidation to a carboxylic acid is a common feature among these compounds. nih.govnih.gov

A study in mice directly compared the metabolism of n-hexyl-Δ⁹-THC and its isomer, n-hexyl-Δ⁸-THC. nih.gov This research revealed that n-hexyl-Δ⁹-THC produced a greater number of identifiable metabolites (sixteen) compared to n-hexyl-Δ⁸-THC (eleven). nih.gov This suggests that the position of the double bond in the cannabinoid core influences the metabolic profile.

When compared to Δ⁹-THC (the pentyl homolog), the metabolism of n-hexyl-Δ⁹-THC demonstrates a pattern that is intermediate between the pentyl and n-heptyl homologs. nih.gov The major biotransformation pathway remains hydroxylation and oxidation at C-11. nih.gov

Homolog-Specific Metabolic Trends

The length of the alkyl side chain is a key determinant of the metabolic profile of cannabinoids. As the chain length increases, there is a noticeable trend in the types of metabolites produced. nih.gov

In the case of n-hexyl-Δ⁹-THC, compared to its pentyl homolog (Δ⁹-THC), there is a trend towards the production of more hydroxylated metabolites at the expense of carboxylic acids. nih.gov This suggests a general reduction in the extent of oxidation as the side chain length increases. nih.gov Furthermore, the appearance of metabolites with two hydroxy groups in the side-chain for n-hexyl-Δ⁹-THC, which are not observed in lower homologs but are major metabolites of the n-heptyl homolog, highlights a clear homolog-specific metabolic trend. nih.gov

Table 2: Comparison of Identified Metabolites of n-Hexyl-THC Homologs in Mice

| Compound | Number of Identified Metabolites | Key Metabolic Feature | Reference |

|---|---|---|---|

| n-Hexyl-delta-9-THC | 16 | Major pathway is C-11 hydroxylation and oxidation. Presence of dihydroxylated side-chain metabolites. | nih.gov |

| n-Hexyl-delta-8-THC | 11 | Similar to n-hexyl-delta-9-THC, with C-11 hydroxylation being a key pathway. | nih.gov |

In Vitro Metabolic Studies

In vitro metabolic studies are fundamental in characterizing the biotransformation of new chemical entities. These studies, typically employing liver microsomes, provide insights into the metabolic pathways and the enzymes responsible for metabolism, which are critical for predicting in vivo pharmacokinetics and potential drug-drug interactions.

While specific in vitro studies on this compound using hepatic microsomes are not extensively documented in publicly available literature, significant insights can be drawn from in vivo animal studies and the well-established metabolic pathways of its lower homolog, delta-9-THC.

In a key in vivo study on the metabolism of this compound in mice, a total of sixteen metabolites were identified. The primary route of biotransformation was found to be hydroxylation and subsequent oxidation at the C-11 position, mirroring the metabolism of delta-9-THC. nih.gov Other identified metabolites were predominantly hydroxylated derivatives. nih.gov Notably, metabolites with two hydroxyl groups on the n-hexyl side-chain were detected in low concentrations. nih.gov This observation is significant as such dihydroxylated side-chain metabolites are not typically seen with lower homologs like delta-9-THC but are major metabolites of the n-heptyl homolog of delta-9-THC. nih.gov

The metabolism of the n-hexyl homolog showed a trend towards the formation of a greater number of hydroxy metabolites compared to carboxylic acids, which is a deviation from the metabolism of the n-pentyl homolog (delta-9-THC). nih.gov This suggests that the increased length of the alkyl side-chain influences the oxidative processes. nih.gov

The metabolism of the structurally similar delta-9-THC in hepatic microsomes is well-characterized and primarily mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP2C9 is the main enzyme responsible for the formation of the primary active metabolite, 11-hydroxy-THC. Other enzymes like CYP3A4 and CYP2C19 also contribute to its metabolism. It is highly probable that this compound is also a substrate for these CYP enzymes.

Table 1: Identified Metabolites of this compound in Mice (In Vivo)

| Metabolite Type | Position of Modification | Relative Concentration |

| Monohydroxylated | C-11 | Major |

| Oxidized (Carboxylic Acid) | C-11 | Present |

| Monohydroxylated | Various positions on the terpene ring and side-chain | Present |

| Dihydroxylated | n-Hexyl side-chain | Low |

Data derived from in vivo studies in mice and may not directly reflect in vitro microsomal metabolism. nih.gov

Studies with delta-9-THC in HLMs have confirmed that its metabolism leads to the formation of multiple metabolites. The primary pathway is the hydroxylation to 11-hydroxy-THC, which is further oxidized to 11-nor-9-carboxy-THC. These reactions are predominantly catalyzed by CYP2C9 and CYP3A4. It is anticipated that the metabolism of this compound in HLMs would follow a similar pattern, with the n-hexyl side chain potentially influencing the rate and profile of metabolite formation.

The use of HLMs would be instrumental in:

Identifying the specific human CYP enzymes responsible for the metabolism of this compound.

Determining the kinetic parameters (Km and Vmax) of the primary metabolic pathways.

Characterizing the full spectrum of metabolites formed in a human-relevant system.

Assessing the potential for drug-drug interactions by studying the inhibitory effects of the compound on various CYP enzymes.

Advanced Analytical Methodologies for N Hexyl Delta 9 Tetrahydrocannabinol and Its Metabolites in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and its application is fundamental in the study of cannabinoids. By separating individual compounds from a biological matrix, researchers can achieve accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of cannabinoids. In the context of n-Hexyl-delta-9-tetrahydrocannabinol, GC-MS has been instrumental in identifying its metabolic products. For the analysis to be effective, cannabinoids, particularly their acidic metabolites, often require a derivatization step to increase their volatility and thermal stability, which is necessary for gas chromatography. youtube.comnih.gov

A pivotal study on the metabolism of n-Hexyl-delta-9-THC in mice utilized GC-MS to identify metabolites from liver extracts. nih.gov After administration of the compound, hepatic metabolites were isolated through solvent extraction and chromatographic cleanup on Sephadex LH-20 before being analyzed by GC-MS. nih.gov This process led to the identification of sixteen distinct metabolites of n-Hexyl-delta-9-THC. nih.gov The primary metabolic pathway identified was hydroxylation and subsequent oxidation at the C-11 position, which is analogous to the metabolism of delta-9-THC. nih.govnih.gov Furthermore, the analysis revealed the presence of metabolites hydroxylated at other positions and some containing two hydroxy groups on the n-hexyl side-chain, a characteristic less common in cannabinoids with shorter alkyl chains. nih.gov

Validation of GC-MS methods for cannabinoids typically involves assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). For instance, validated methods for delta-9-THC and its primary metabolites have demonstrated LODs and LOQs in the low nanogram-per-milliliter (ng/mL) range in biological fluids. ojp.gov

Table 1: Summary of GC-MS Findings for n-Hexyl-delta-9-THC Metabolism

| Parameter | Finding | Citation |

|---|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Sample Preparation | Solvent extraction and chromatography on Sephadex LH-20 | nih.gov |

| Biological Matrix | Mouse liver | nih.gov |

| Number of Metabolites Identified | 16 | nih.gov |

| Major Metabolic Pathway | Hydroxylation and oxidation at C-11 | nih.gov |

| Other Metabolite Types | Hydroxylated derivatives, including di-hydroxylated side-chain metabolites | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for cannabinoid analysis due to its high sensitivity, specificity, and ability to analyze compounds without derivatization. um.edu.mtnih.gov This is particularly advantageous for thermally labile and non-volatile molecules like cannabinoid acids. While specific studies focusing solely on the LC-MS/MS analysis of n-Hexyl-delta-9-THC are not widely published, the established methods for delta-9-THC and its isomers are directly applicable.

LC-MS/MS methods typically employ reversed-phase chromatography, often with a C18 column, to separate cannabinoids. nih.govoup.com The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. youtube.comnih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. oup.comnih.gov This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

The application of such a method would allow for the simultaneous quantification of n-Hexyl-delta-9-THC and its expected metabolites, such as 11-hydroxy-n-hexyl-delta-9-THC and 11-nor-9-carboxy-n-hexyl-delta-9-THC, in various biological matrices including plasma, blood, and urine. oup.comrestek.com The high resolution of LC-MS/MS is also crucial for separating isomeric compounds, such as delta-8 and delta-9 isomers of THC metabolites, which can be a significant analytical challenge. restek.com

Table 2: Typical Parameters for LC-MS/MS Analysis of Cannabinoids

| Parameter | Typical Specification | Citation |

|---|---|---|

| Chromatography Column | Reversed-phase C18 or Phenyl-Hexyl | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid or ammonium acetate | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | oup.comuzh.ch |

| Mass Analyzer | Triple Quadrupole (QqQ) | oup.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | oup.comnih.gov |

| Key Advantage | High sensitivity and specificity; no derivatization required | um.edu.mt |

Ultra-High Performance Liquid Chromatography-High-Resolution Electrospray Ionization-Orbitrap Mass Spectrometry (UHPLC-HESI-Orbitrap) for Precise Characterization

For the most demanding analytical tasks, such as discovering novel metabolites or measuring analytes at extremely low concentrations, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) like a Q Exactive Orbitrap is employed. UHPLC systems use columns with smaller particles, providing faster analysis times and superior separation efficiency compared to conventional HPLC. um.edu.mt

The Orbitrap mass analyzer offers very high resolving power and mass accuracy, enabling the determination of the elemental composition of an ion from its exact mass. This capability is invaluable for identifying unknown compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different chemical formulas).

A method using microflow LC coupled to a Q Exactive mass spectrometer demonstrated the power of this technology for the analysis of 11-nor-9-carboxy-THC (THCA) in oral fluid, achieving a lower limit of quantitation of 7.5 pg/mL. nih.gov This level of sensitivity is critical for detecting trace metabolites. Such an approach is ideally suited for a comprehensive investigation of the metabolic fate of n-Hexyl-delta-9-THC, allowing for the precise characterization of its full range of metabolites, including those present in minute quantities. nih.gov

Spectroscopic and Spectrometric Characterization

While chromatography separates compounds, spectroscopy and spectrometry are used to elucidate their structures and confirm their identities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For novel or synthesized cannabinoids like n-Hexyl-delta-9-THC, NMR is essential for confirming that the correct structure has been produced. nih.gov

Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC, and NOESY) are used to piece together the molecular structure. future4200.comnih.gov 1H NMR provides information on the chemical environment of protons, while 13C NMR does the same for carbon atoms. 2D NMR experiments reveal connectivity between atoms, helping to establish the complete structure and stereochemistry of the molecule. nih.gov For example, specific proton signals in the 1H NMR spectrum can be assigned to different parts of the cannabinoid structure, such as the olefinic proton at C-10 or protons on the aromatic ring. mdpi.comnih.gov The structural confirmation of synthesized n-Hexyl-delta-9-THC and its primary metabolites by NMR is a prerequisite for their use as certified reference materials in quantitative chromatographic methods.

Table 3: Example 1H NMR Signal Assignments for Key Cannabinoid Protons

| Proton | Compound | Chemical Shift (ppm) | Description | Citation |

|---|---|---|---|---|

| H-10 | Δ⁹-THC | ~6.15 - 6.40 | Olefinic proton in the cyclohexene (B86901) ring | mdpi.comnih.gov |

| H-9 (trans) | CBD | ~4.65 | Olefinic proton | mdpi.com |

| H-8 | CBN | ~8.21 | Aromatic proton | nih.gov |

Mass Spectrometry Fragmentation Pattern Analysis for Metabolite Identification

Mass spectrometry not only detects ions but also fragments them into smaller, characteristic pieces. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that is used for identification. In GC-MS and LC-MS/MS analysis, the fragmentation of a parent ion into specific product ions is what provides certainty in metabolite identification.

For n-Hexyl-delta-9-THC, the metabolic pathways largely mirror those of its pentyl homologue, with hydroxylation at the allylic C-11 position being a major route. nih.gov This is followed by oxidation to the corresponding carboxylic acid, 11-nor-9-carboxy-n-hexyl-delta-9-THC. nih.gov A notable difference observed with longer alkyl side chains, as in the case of the n-hexyl and n-heptyl homologues, is an increased tendency for hydroxylation to occur on the side-chain itself. nih.govfuture4200.com

The mass spectra of these metabolites show characteristic fragmentation. For example, the trimethylsilyl (B98337) (TMS) derivatives of hydroxylated cannabinoids analyzed by GC-MS often show a prominent fragment corresponding to the loss of the trimethylsilanol (B90980) group. Analysis of metabolites with two hydroxyl groups on the alkyl side-chain produces several abundant fragment ions resulting from cleavage of the side-chain, which are diagnostic for this type of structure. future4200.com This detailed analysis of fragmentation patterns was key to identifying the 16 different metabolites of n-Hexyl-delta-9-THC in the mouse study. nih.gov

Table 4: Identified Metabolite Classes of n-Hexyl-delta-9-THC via MS Analysis

| Metabolite Class | Description | Significance | Citation |

|---|---|---|---|

| C-11 Hydroxylated Metabolites | Products of hydroxylation at the C-11 position (e.g., 11-hydroxy-n-hexyl-delta-9-THC). | Represents the major initial biotransformation step. | nih.gov |

| C-11 Carboxylic Acid Metabolites | Products of the oxidation of C-11 hydroxylated metabolites (e.g., 11-nor-9-carboxy-n-hexyl-delta-9-THC). | Represents a major terminal metabolite. | nih.gov |

| Other Monohydroxylated Metabolites | Products hydroxylated at other positions on the cannabinoid core. | Indicates diverse metabolic pathways. | nih.gov |

| Side-Chain Dihydroxylated Metabolites | Metabolites containing two hydroxy groups on the n-hexyl side-chain. | A pattern more prominent in longer side-chain homologues. | nih.gov |

Quantitative Analysis and Method Validation in Research Samples

The robust quantitative analysis of this compound (Δ9-THCH) and its metabolites is fundamental for understanding its pharmacokinetic and pharmacodynamic profile in research settings. Method validation ensures that the analytical procedures used are reliable, reproducible, and accurate for their intended purpose. While specific validated methods for Δ9-THCH and its metabolites in biological matrices are not extensively documented in publicly available research, the principles and techniques are well-established for its close analog, delta-9-tetrahydrocannabinol (Δ9-THC), and can be adapted. The primary analytical techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Research Findings

Research on the metabolism of this compound in mice indicates that the primary biotransformation pathway is hydroxylation and oxidation at the C-11 position, which is analogous to the metabolism of Δ9-THC. nih.gov This suggests that the primary metabolites to target for quantitative analysis would be 11-hydroxy-n-hexyl-delta-9-tetrahydrocannabinol (11-OH-Δ9-THCH) and 11-nor-9-carboxy-n-hexyl-delta-9-tetrahydrocannabinol (Δ9-THCH-COOH).

A study that identified Δ9-THCH in a medicinal cannabis variety provided semi-quantitative data for the compound in the plant matrix. Using a calibration curve with an external standard, the concentration of Δ9-THCH was found to be 7 µg/g. nih.gov However, this study did not provide a fully validated method for quantification in biological research samples.

Given the structural similarity to Δ9-THC, validated methods for the latter serve as a strong foundation for developing and validating assays for Δ9-THCH. These methods typically involve sophisticated sample preparation techniques to isolate the analytes from complex biological matrices like blood, plasma, and urine, followed by sensitive instrumental analysis.

Data Tables

The following data tables summarize typical validation parameters for the quantitative analysis of cannabinoids, primarily Δ9-THC and its metabolites, using LC-MS/MS and GC-MS. These parameters would be essential to establish for any new method for Δ9-THCH.

Table 1: Example of LC-MS/MS Method Validation Parameters for Cannabinoids in Human Plasma

This table illustrates typical validation results for a liquid chromatography-tandem mass spectrometry method for the quantification of cannabinoids in human plasma. The data is representative of what would be required for a validated assay for this compound and its metabolites.

| Parameter | THC | 11-OH-THC | THC-COOH | HHC | CBD |

| Linear Range (µg/L) | 0.5 - 25 | 0.5 - 25 | 2.0 - 100 | 0.5 - 25 | 0.5 - 25 |

| Limit of Detection (LOD) (µg/L) | 0.5 | 0.5 | 2.0 | 0.5 | 0.5 |

| Limit of Quantification (LOQ) (µg/L) | 1.0 | 1.0 | 4.0 | 1.0 | 1.0 |

| Intra-day Accuracy (%) | -7.0 to 5.6 | -7.0 to 5.6 | -7.0 to 5.6 | -7.0 to 5.6 | -7.0 to 5.6 |

| Inter-day Accuracy (%) | -11.8 to 11.3 | -11.8 to 11.3 | -11.8 to 11.3 | -11.8 to 11.3 | -11.8 to 11.3 |

| Intra-day Precision (%RSD) | ≤ 13.0 | ≤ 13.0 | ≤ 13.0 | ≤ 13.0 | ≤ 13.0 |

| Inter-day Precision (%RSD) | ≤ 12.7 | ≤ 12.7 | ≤ 12.7 | ≤ 12.7 | ≤ 12.7 |

Data compiled from a representative study. researchgate.net HHC refers to hexahydrocannabinol.

Table 2: Example of GC/MS Method Validation Parameters for Cannabinoids in Botanical Material

This table presents typical validation parameters for a gas chromatography-mass spectrometry method for quantifying cannabinoids in plant material. While not a biological sample from a research subject, it demonstrates the performance characteristics that would be assessed.

| Parameter | Delta-9-THC | Delta-8-THC | THCA | CBD |

| Validated Range (% w/w) | 0.15 - 5.00 | 0.15 - 5.00 | 0.15 - 5.00 | 0.15 - 5.00 |

| Limit of Detection (% w/w) | 0.075 | 0.075 | 0.075 | 0.075 |

| Calibration Model (r²) | > 0.990 | > 0.990 | > 0.990 | > 0.990 |

| Recovery (%) | > 70 | > 70 | > 70 | > 70 |

This data is representative of a validated GC/MS method. nih.gov THCA is tetrahydrocannabinolic acid and CBD is cannabidiol (B1668261).

Cellular and Molecular Pharmacology

The cellular and molecular pharmacology of this compound has not been extensively elucidated in dedicated studies. However, based on its structural similarity to Δ9-THC and the established pharmacology of cannabinoid homologs, its mechanisms of action can be inferred.

Investigation of Cellular Signaling Cascades

As a homolog of Δ9-THC, this compound is presumed to act as an agonist at cannabinoid receptors, primarily the CB1 and CB2 receptors. The primary signaling pathway for these G protein-coupled receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org This action modulates the activity of various downstream signaling proteins, including protein kinase A, and influences ion channel function. The increased lipophilicity conferred by the hexyl side chain may enhance its affinity for the cannabinoid receptors compared to Δ9-THC, potentially leading to greater potency in eliciting these signaling events.

Effects on Receptor Internalization and Desensitization

Currently, there is no specific research available on the effects of this compound on cannabinoid receptor internalization and desensitization. Chronic exposure to cannabinoid agonists like Δ9-THC is known to cause downregulation and desensitization of CB1 receptors in the brain. nih.gov It is plausible that this compound would induce similar effects, potentially with a different magnitude or time course depending on its binding affinity and efficacy at the receptor.

In Vivo Animal Model Studies Focused on Pharmacological Mechanisms

While comprehensive in vivo studies are sparse, some research has shed light on the metabolic fate of this compound in animal models.

Neuropharmacological Effects in Animal Models

Direct studies on the neuropharmacological effects of this compound are not widely published. However, research on Δ9-THC in animal models has demonstrated a range of effects including hypothermia and rewarding effects, which are predictive of its subjective psychoactive effects in humans. nih.govnih.gov Given that the potency of cannabinoids often correlates with the length of their alkyl side chain, it is hypothesized that this compound may exhibit more potent cannabimimetic effects than Δ9-THC.

A study involving the intraperitoneal administration of this compound to male Charles-River CD-1 mice focused on its metabolism rather than its direct neuropharmacological effects. nih.gov

Investigation of Systemic and Peripheral Cannabinoid Receptor Modulation in Animal Systems

The primary in vivo research available for this compound has been on its metabolism. A study involving its administration to mice identified sixteen hepatic metabolites. nih.gov The major biotransformation pathway was determined to be hydroxylation and oxidation at the C-11 position. nih.gov Other identified metabolites were predominantly hydroxylated derivatives of the parent compound. nih.gov The presence of metabolites with two hydroxy groups on the side-chain was noted, albeit in low concentrations. nih.gov This metabolic profile provides insight into how the compound is processed systemically and suggests that its activity may be influenced by the generation of active metabolites, similar to Δ9-THC.

Comparative Preclinical Pharmacology with Other Cannabinoids

The pharmacology of this compound can be contextualized by comparing it to its better-known homologs. The length of the n-alkyl side chain at the C3 position of the resorcinyl moiety is a critical factor for cannabinoid receptor affinity and agonist activity.

The metabolic pattern of this compound is intermediate between that of its pentyl (Δ9-THC) and heptyl (n-heptyl-delta-9-THC) counterparts. nih.gov Compared to the metabolism of Δ9-THC, there is a trend towards the production of more hydroxy metabolites and fewer carboxylic acids with increasing chain length. nih.gov This is in line with a general reduction in oxidation observed in homologous cannabinoids as the side chain length increases. nih.gov

The table below summarizes some of the identified hepatic metabolites of this compound in mice.

| Metabolite Type | Description | Reference |

| Hydroxylated Metabolites | The major biotransformation pathway involves hydroxylation and oxidation at C-11. | nih.gov |

| Dihydroxylated Side-Chain Metabolites | Metabolites with two hydroxy groups in the side-chain were found in low concentrations. | nih.gov |

The following table provides a comparative overview of this compound with its pentyl homolog, Δ9-THC.

| Feature | This compound | Delta-9-tetrahydrocannabinol (Δ9-THC) | Reference |

| Alkyl Side Chain | Hexyl (6-carbon) | Pentyl (5-carbon) | |

| Metabolism | Produces more hydroxy metabolites and fewer carboxylic acids compared to Δ9-THC. Sixteen hepatic metabolites identified in mice. | Undergoes hydroxylation and oxidation, with a more pronounced production of carboxylic acids compared to its hexyl homolog. | nih.gov |

| Receptor Binding (Inferred) | Potentially higher affinity for CB1 and CB2 receptors due to increased lipophilicity. | Acts as a partial agonist at CB1 and CB2 receptors. | wikipedia.org |

Relative Potency and Efficacy in Animal Bioassays

Preclinical animal models are fundamental in elucidating the pharmacological profile of novel cannabinoids. For n-Hexyl-delta-9-THC, research has begun to shed light on its biological activity, often in comparison to its well-characterized pentyl homolog, Δ9-THC.

Studies involving the intraperitoneal administration of n-Hexyl-delta-9-THC to male Charles-River CD-1 mice have been instrumental in understanding its metabolic fate. nih.gov Hepatic metabolites were isolated and identified, revealing that the primary biotransformation pathway is hydroxylation and oxidation at the C-11 position. nih.gov This metabolic pattern is intermediate between that of the pentyl and n-heptyl homologs of Δ9-THC. nih.gov A notable trend is the increased production of hydroxy metabolites over carboxylic acids as the alkyl chain length increases, suggesting a reduction in oxidation. nih.gov

While comprehensive data from a full suite of behavioral assays for n-Hexyl-delta-9-THC are still emerging, the classic "tetrad test" in mice is a cornerstone for assessing cannabimimetic activity. This test measures four key effects: hypolocomotion (reduced movement), catalepsy (a trance-like state), analgesia (pain relief), and hypothermia (reduced body temperature). For instance, studies on the closely related Δ9-cis-THC have shown a full tetrad response in mice at a 50 mg/kg dose. acs.org Drug discrimination studies in mice, a sensitive measure of a drug's subjective effects, have demonstrated that Δ9-THC serves as an effective discriminative stimulus, with its effects being dose-dependent and mediated by the CB1 receptor. nih.gov Although specific drug discrimination data for n-Hexyl-delta-9-THC is not yet widely available, its structural similarity to Δ9-THC suggests it would likely produce similar discriminative stimulus effects.

The identification and semi-quantification of n-Hexyl-delta-9-THC (Δ9-THCH) in a medicinal cannabis variety (FM2) have provided context for its natural occurrence, albeit at much lower concentrations than Δ9-THC. nih.gov In this variety, Δ9-THCH was found at a concentration of 7 µg/g, compared to 39 mg/g for Δ9-THC. nih.gov The presence of this n-hexyl homolog, even in trace amounts, underscores the importance of continued research into the pharmacology of minor cannabinoids.

Table 1: Preclinical Data on n-Hexyl-delta-9-THC and Related Compounds

| Compound | Animal Model | Assay | Key Findings |

|---|---|---|---|

| n-Hexyl-delta-9-THC | Male Charles-River CD-1 Mice | Metabolism Study | Major metabolic pathway is hydroxylation and oxidation at C-11. Shows a trend towards more hydroxy metabolites compared to shorter-chain homologs. nih.gov |

| Δ9-cis-THC | Mice | Tetrad Test | Elicited a full tetrad response at a 50 mg/kg dose. acs.org |

| Δ9-THC | C57BL/6J Mice | Drug Discrimination | Serves as an effective and dose-dependent discriminative stimulus. nih.gov |

| n-Hexyl-delta-9-THC | Medicinal Cannabis Variety (FM2) | Quantification | Found at a concentration of 7 µg/g. nih.gov |

Differentiation from Established Cannabinoids (e.g., Δ9-THC, HHC)

Distinguishing the pharmacological profile of n-Hexyl-delta-9-THC from established cannabinoids such as Δ9-THC and Hexahydrocannabinol (HHC) is crucial for understanding its unique potential. The primary differentiator lies in the chemical structure, which in turn influences receptor binding, potency, and metabolism.

Differentiation from Δ9-THC: The most apparent difference between n-Hexyl-delta-9-THC and Δ9-THC is the length of the alkyl side chain at the C3 position of the aromatic ring. n-Hexyl-delta-9-THC possesses a six-carbon (hexyl) chain, whereas Δ9-THC has a five-carbon (pentyl) chain. Structure-activity relationship studies have consistently shown that the length of this alkyl chain is a key determinant of cannabinoid receptor affinity and, consequently, potency.

Differentiation from HHC: Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC, meaning its chemical structure lacks the double bond present in the cyclohexene ring of THC. This structural modification results in increased stability and a longer shelf life. HHC is typically found as a mixture of two epimers, (9R)-HHC and (9S)-HHC. The (9R)-HHC epimer exhibits a higher binding affinity for the CB1 receptor and is considered the more active of the two. In contrast, n-Hexyl-delta-9-THC retains the double bond of THC but has an extended alkyl side chain. While direct comparative studies are limited, the differing structures suggest distinct pharmacological profiles. HHC is generally considered to be less potent than Δ9-THC, offering a milder psychoactive experience. acs.orgnih.gov The potency of n-Hexyl-delta-9-THC relative to HHC is an area requiring further investigation.

Table 2: Comparative Profile of n-Hexyl-delta-9-THC, Δ9-THC, and HHC

| Feature | This compound | Δ9-tetrahydrocannabinol (Δ9-THC) | Hexahydrocannabinol (HHC) |

|---|---|---|---|

| Alkyl Side Chain Length | Six carbons (Hexyl) | Five carbons (Pentyl) | Five carbons (Pentyl) |

| Cyclohexene Ring | Contains a double bond | Contains a double bond | Saturated (no double bond) |

| Primary Psychoactive Constituent | Considered a minor cannabinoid | Yes | Yes |

| Relative Potency (General) | Under investigation, potentially higher than Δ9-THC | Established as the primary psychoactive component of cannabis | Generally considered less potent than Δ9-THC. acs.orgnih.gov |

| Metabolism | Primarily via hydroxylation and oxidation at C-11, with a trend towards more hydroxy metabolites. nih.gov | Extensive first-pass metabolism, with 11-hydroxy-THC being a major active metabolite. | Less studied, but expected to undergo similar metabolic pathways. |

| Stability | Less stable than HHC due to the double bond. | Less stable than HHC due to the double bond. | More stable due to hydrogenation. |

Regulatory Status and Legal Landscape

Synthetic Methodologies and Chemical Derivatization of this compound

The creation of this compound (Δ⁹-THCH) in a laboratory setting relies on established principles of organic chemistry, adapted for the specific synthesis of cannabinoid structures. These methods are crucial for producing analytical standards and exploring the chemical space of cannabinoid analogs.

Condensation Reactions for this compound Synthesis

A primary and historically significant method for synthesizing the Δ⁹-THCH scaffold is through the acid-catalyzed condensation of a substituted resorcinol (B1680541) with a suitable monoterpene derivative. The key reactants for Δ⁹-THCH are 5-n-hexylresorcinol (also known as n-hexyl-1,3-dihydroxybenzene) and a chiral terpene alcohol.

One established pathway involves the condensation of 5-n-hexylresorcinol with (+)-p-mentha-2,8-dien-1-ol or its stereoisomers, such as (1S)-cis-verbenol. nih.gov The reaction is typically promoted by an acid catalyst, which facilitates the electrophilic attack of the terpene on the electron-rich resorcinol ring, leading to the formation of the characteristic tricyclic dibenzo[b,d]pyran core of the cannabinoid. The choice of catalyst and reaction conditions is critical to control the yield and the profile of resulting isomers.

A study detailed the one-pot synthesis of both (-)-trans-Cannabidihexol (CBDH) and (-)-trans-Δ⁹-THCH. nih.gov The process involved the condensation of 5-hexyl-resorcinol with (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cycloex-2-enol, using p-Toluenesulfonic acid (pTSA) as the catalyst. nih.gov By carefully monitoring the reaction progress via HPLC, the reaction can be stopped after the initial formation of CBDH and its subsequent cyclization to Δ⁹-THCH, but before the formation of the more thermodynamically stable Δ⁸-THCH isomer. nih.gov

| Resorcinol Component | Terpene Component | Catalyst/Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| 5-n-hexyl-1,3-dihydroxybenzene | (1S)-cis-verbenol | Acid Catalyst | n-Hexyl-delta-9-THC | nih.gov |

| 5-hexyl-resorcinol | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cycloex-2-enol | p-Toluenesulfonic acid (pTSA) | (-)-trans-CBDH, evolving to (-)-trans-Δ⁹-THCH | nih.gov |

Stereoselective Synthesis Approaches for this compound Standards

The Δ⁹-THCH molecule possesses two chiral centers at the C6a and C10a positions, meaning it can exist as four distinct stereoisomers. The naturally occurring form is the (-)-trans isomer, specifically (6aR,10aR)-Δ⁹-THCH. Producing this specific isomer, which is essential for use as an analytical reference standard, requires stereoselective synthesis strategies.

Modern synthetic approaches have achieved remarkable control over stereochemistry. researchgate.netnih.gov Stereodivergent dual catalysis, for example, allows for the selective synthesis of any of the four stereoisomers of the THC core structure from the same set of starting materials simply by changing the combination of chiral catalysts. researchgate.netnih.govfrontiersin.org While many of these advanced methods were developed for the pentyl homolog (Δ⁹-THC), the principles are directly applicable to the synthesis of Δ⁹-THCH. frontiersin.orgresearchgate.net

The unambiguous identification of naturally occurring Δ⁹-THCH in cannabis extracts was made possible by comparing the plant-derived compound with an authentic standard that was prepared via stereoselective synthesis. researchgate.net This highlights the critical role of synthesis in confirming the existence and structure of novel phytocannabinoids.

Acid-Catalyzed Cyclization Pathways in Cannabinoid Synthesis

An alternative and widely studied pathway for forming the tetrahydrocannabinol core is the acid-catalyzed intramolecular cyclization of a cannabidiol (B1668261) (CBD) precursor. nih.govnih.gov In the context of Δ⁹-THCH, this involves the cyclization of its corresponding precursor, Cannabidihexol (CBDH).

This transformation is driven by the protonation of the olivetolic phenolic hydroxyl group, which then acts as an intramolecular nucleophile, attacking one of the double bonds in the monoterpene moiety to form the ether linkage of the pyran ring. nih.gov The reaction can be catalyzed by various Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂) or protic acids (e.g., p-toluenesulfonic acid, CSA). nih.govresearchgate.net

The reaction conditions, including the choice of acid, solvent, and temperature, significantly influence the outcome. nih.gov Typically, the reaction yields a mixture of Δ⁹-THC and the thermodynamically more stable Δ⁸-THC isomer. nih.govresearchgate.net Milder conditions and shorter reaction times tend to favor the formation of Δ⁹-THC, whereas harsher conditions or prolonged reaction times often lead to isomerization to the Δ⁸ product. nih.govnih.gov

| Catalyst Type | Example Catalyst | General Outcome | Reference |

|---|---|---|---|

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Effective cyclization, product ratio (Δ⁹ vs Δ⁸) is temperature-dependent. | nih.gov |

| Protic Acid | p-Toluenesulfonic acid (pTSA) | Promotes cyclization; prolonged reaction can lead to isomerization. | nih.gov |

| Protic Acid | Camphorsulfonic acid (CSA) | Can show high selectivity for Δ⁹-THC formation over Δ⁸-THC. | nih.gov |

Formation of this compound Derivatives and Analogs

The core structure of Δ⁹-THCH can be chemically modified to produce a variety of derivatives and analogs. These modifications are often pursued to study structure-activity relationships. Key points of modification include the C1 phenolic hydroxyl group, the C9 methyl group, and the C3 alkyl side chain. nih.gov

C1 Phenolic Hydroxyl Group: This group can be etherified or esterified. For example, acetylation would produce n-hexyl-Δ⁹-THC-O-acetate, an analog similar in concept to THC-O-acetate.

C3 Alkyl Side Chain: The length and structure of this chain are critical determinants of cannabinoid activity. The existence of natural homologs like Δ⁹-THC (pentyl), Δ⁹-THCB (butyl), and Δ⁹-THCP (heptyl) demonstrates the variability of this position. Synthetic analogs can feature even greater diversity in this chain. nih.gov

Metabolic Derivatives: In vivo, Δ⁹-THCH undergoes metabolism, primarily through hydroxylation. nih.gov The major biotransformation pathway is hydroxylation and subsequent oxidation at the C-11 position, similar to Δ⁹-THC. nih.gov Other hydroxylated derivatives are also formed, providing a range of metabolic analogs. nih.gov

Biosynthetic Pathways and Natural Occurrence of this compound

While laboratory synthesis provides a reliable source of Δ⁹-THCH, the compound's existence as a natural constituent of the Cannabis sativa plant defines it as a phytocannabinoid.

Identification of this compound as a Phytocannabinoid Homolog

For decades, Δ⁹-THC (the pentyl homolog) was considered the primary long-chain psychoactive cannabinoid. However, recent advancements in analytical techniques have led to the discovery of homologs with different alkyl chain lengths.

In 2020, a research team reported the first isolation and identification of this compound (Δ⁹-THCH) and its corresponding cannabidiol homolog (CBDH) from a medicinal Cannabis variety (FM2). researchgate.netcaymanchem.com The identification was confirmed unequivocally by comparing the chromatographic retention time and mass spectrometry fragmentation patterns of the plant-derived compound against a pure analytical standard obtained through stereoselective synthesis. researchgate.net This discovery officially expanded the known series of natural phytocannabinoids, placing Δ⁹-THCH as the n-hexyl homolog, positioned between the pentyl (THC) and heptyl (THCP) variants. researchgate.net

The biosynthetic pathway for Δ⁹-THCH in the plant is presumed to mirror that of Δ⁹-THC. It likely begins with the enzymatic reaction between geranyl pyrophosphate and 5-n-hexyl-olivetolic acid (the hexyl analog of olivetolic acid) to form cannabigerolic acid's hexyl homolog (CBGAH). This precursor is then cyclized by the enzyme THC acid synthase (THCAS) to form n-hexyl-delta-9-tetrahydrocannabinolic acid (Δ⁹-THCHA). Finally, non-enzymatic decarboxylation, typically through heat or aging, removes the carboxylic acid group to yield the neutral Δ⁹-THCH. wikipedia.org

Microbial Production and Biotransformation Pathways of n-Hexyl-delta-9-tetrahydrocannabinolfrontiersin.org

Microbial Production

The complete biosynthesis of cannabinoids in engineered microorganisms, such as the yeast Saccharomyces cerevisiae, represents a significant advancement for producing rare cannabinoids like Δ⁹-THCH. nih.govnih.gov This synthetic biology approach offers a scalable and controlled production platform, bypassing the need for plant cultivation. nih.gov

The general strategy involves engineering the microbe's metabolism to produce the necessary precursors: geranyl pyrophosphate (GPP) and the specific alkyl-poliketide acid, in this case, the hexyl variant of olivetolic acid. researchgate.net This is accomplished by:

Engineering the native mevalonate (B85504) pathway to increase the supply of GPP. researchgate.net

Introducing a heterologous pathway for the synthesis of hexanoyl-CoA, the starter unit for the hexyl side chain. This can involve genes from various organisms. researchgate.net

Introducing key Cannabis enzymes , including olivetol (B132274) synthase (OLS), olivetolic acid cyclase (OAC), a geranylpyrophosphate:olivetolate geranyltransferase (GOT), and finally, Δ⁹-tetrahydrocannabinolic acid synthase (THCAS). researchgate.net

By feeding the engineered yeast simple sugars like galactose, or supplementing with fatty acid precursors such as hexanoic acid, the microbial host can be directed to produce n-Hexyl-delta-9-tetrahydrocannabinolic acid (Δ⁹-THCHA). researchgate.net The final, non-acidic form (Δ⁹-THCH) is then obtained via non-enzymatic thermal decarboxylation. nih.gov While specific production of Δ⁹-THCH has been demonstrated as feasible through the production of its analogues, studies have successfully produced the C7 homolog, Δ⁹-tetrahydrocannabiphorolic acid (Δ⁹-THCPA), at titers of approximately 5 mg/L in engineered yeast. nih.gov

Biotransformation Pathways

Biotransformation refers to the metabolic processes that alter chemical compounds within a living organism. Studies on the metabolism of n-hexyl-delta-9-THC in mice have identified the primary biotransformation pathways. nih.gov When administered, the compound undergoes significant metabolism in the liver. nih.gov

The major metabolic route is hydroxylation and subsequent oxidation at the C-11 position of the molecule. nih.gov This is consistent with the metabolic pathways observed for other THC homologs. nih.gov Additionally, other hydroxylated derivatives are formed. A notable finding in the metabolism of the n-hexyl homolog is the presence of metabolites with two hydroxy groups in the side-chain, which are not typically seen with shorter (pentyl) homologs but are major metabolites of longer-chain (heptyl) homologs. nih.gov Compared to its pentyl counterpart (Δ⁹-THC), there is a trend toward producing more hydroxylated metabolites and fewer carboxylic acids as the alkyl chain length increases. nih.gov

| Metabolite Type | Description | Significance |

|---|---|---|

| 11-hydroxy-n-hexyl-Δ⁹-THC | Hydroxylation at the C-11 position. | Major initial metabolite. |

| 11-nor-9-carboxy-n-hexyl-Δ⁹-THC | Oxidation of the 11-hydroxy metabolite. | A major terminal metabolic product. |

| 8-hydroxy-n-hexyl-Δ⁹-THC | Hydroxylation at the C-8 position. | A minor pathway compared to C-11 hydroxylation. |

| Side-chain dihydroxy metabolites | Metabolites containing two hydroxy groups on the n-hexyl side chain. | Present in low concentrations; more common than in shorter-chain homologs. |

Enzymatic Mechanisms in Cannabinoid Biosynthesis Relevant to n-Hexyl Homologsgoogle.com

The biosynthesis of n-Hexyl-delta-9-THC acid relies on a cascade of specific enzymatic reactions. The fundamental pathway is conserved from general cannabinoid biosynthesis, with the key difference being the initial substrate that dictates the n-hexyl side chain.

Hexanoyl-CoA Formation : The pathway begins with the formation of hexanoyl-CoA from hexanoic acid. This crucial step is catalyzed by an acyl-activating enzyme (AAE). Research has identified CsAAE1, an enzyme with high transcript abundance in cannabis trichomes, as the likely hexanoyl-CoA synthetase that supplies the cannabinoid pathway. nih.gov Unlike other related enzymes, CsAAE1 is localized to the cytoplasm, positioning it to feed into the cannabinoid pathway. nih.gov

Hexyl-Olivetolic Acid Formation : A type III polyketide synthase called olivetol synthase (OLS) catalyzes the elongation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. nih.gov The resulting polyketide intermediate is then cyclized by the enzyme olivetolic acid cyclase (OAC) to form 5-hexyl-olivetolic acid, the resorcylic acid core of the molecule. nih.govmdpi.com

Prenylation : The aromatic prenyltransferase, geranylpyrophosphate:olivetolate geranyltransferase (GOT, also known as CsPT1), attaches a C10 isoprenoid unit (geranyl pyrophosphate, GPP) to the 5-hexyl-olivetolic acid. nih.govmdpi.com This reaction forms the first cannabinoid in the specific series, cannabigerolic acid's hexyl homolog (n-hexyl-CBGA, or CBGHA).

Oxidative Cyclization : The final and defining step is the conversion of CBGHA into n-Hexyl-delta-9-tetrahydrocannabinolic acid (Δ⁹-THCHA). This is performed by the enzyme Δ⁹-tetrahydrocannabinolic acid synthase (THCAS). mdpi.compharm.or.jp THCAS is a flavin adenine (B156593) dinucleotide (FAD)-dependent monoxygenase. nih.govpharm.or.jp The enzymatic mechanism involves an oxidative cyclization of the geranyl group of CBGHA to form the characteristic three-ring structure of THC. frontiersin.orgnih.gov Structural and mutational analyses suggest that specific amino acid residues within the enzyme, such as Tyr484, are critical for the reaction mechanism, which is analogous to that of berberine (B55584) bridge enzymes (BBE). nih.gov

| Enzyme | Abbreviation | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| Acyl-Activating Enzyme 1 | CsAAE1 | Hexanoic acid + CoA | Hexanoyl-CoA | nih.gov |

| Olivetol Synthase | OLS | Hexanoyl-CoA + 3x Malonyl-CoA | Tetraketide-CoA intermediate | nih.gov |

| Olivetolic Acid Cyclase | OAC | Tetraketide-CoA intermediate | 5-Hexyl-olivetolic acid | nih.gov |

| Geranylpyrophosphate:olivetolate geranyltransferase | GOT / CsPT1 | 5-Hexyl-olivetolic acid + Geranyl Pyrophosphate (GPP) | n-Hexyl-cannabigerolic acid (CBGHA) | nih.govmdpi.com |

| Δ⁹-Tetrahydrocannabinolic acid synthase | THCAS | n-Hexyl-cannabigerolic acid (CBGHA) | n-Hexyl-Δ⁹-tetrahydrocannabinolic acid (Δ⁹-THCHA) | mdpi.compharm.or.jp |

Future Directions and Research Gaps in N Hexyl Delta 9 Tetrahydrocannabinol Studies

Elucidation of Additional Pharmacological Targets and Mechanisms

While the primary targets of Δ⁹-THC are the cannabinoid receptors CB1 and CB2, evidence suggests that cannabinoids can interact with a wider range of cellular targets. uctm.edu A significant research gap exists in identifying whether n-Hexyl-delta-9-THC exhibits a similar, or perhaps unique, polypharmacological profile. Future research should systematically screen this compound against a panel of non-canonical receptors that are known to be modulated by other cannabinoids.

For example, GPR18 has been identified as a receptor for Δ⁹-THC, and computational studies suggest that THC's binding mode to GPR18 differs from its interaction with classical cannabinoid receptors. nih.gov Similarly, other G protein-coupled receptors (GPCRs) such as GPR55, and serotonin (B10506) receptors like 5HT1A, have been identified as targets for compounds like cannabidiol (B1668261) (CBD). nih.gov The investigation into whether the extended hexyl chain of n-Hexyl-delta-9-THC alters its affinity or efficacy at these sites is a critical research avenue. Furthermore, the potential for this homologue to modulate the formation of receptor complexes, such as CB1/CB2 receptor heteromers, remains an unexplored but potentially significant mechanism of action. nih.gov

Table 1: Potential Non-Canonical Pharmacological Targets for n-Hexyl-delta-9-THC Investigation

| Target Class | Specific Example(s) | Rationale for Investigation |

| Orphan GPCRs | GPR18, GPR55 | Known targets for other major cannabinoids; binding mode may differ. nih.govnih.gov |

| Ion Channels | TRPA1, TRPV1 | Certain THC analogues demonstrate activity at these channels, suggesting alternative signaling pathways. nih.gov |

| Serotonin Receptors | 5-HT1A | Established as a target for cannabidiol, indicating potential cross-reactivity for other cannabinoids. nih.gov |

| Opioid Receptors | Delta-type Opioid Receptor (OPRD) | Identified as a potential target in systems pharmacology analyses of cannabinoids. nih.gov |

| Receptor Complexes | CB1/CB2 Heteromers | Formation of these complexes can modulate cannabinoid signaling and is a novel area of pharmacology. nih.gov |

Development of Advanced Synthetic Routes for Isomer Control and Purity

The precise biological activity of a cannabinoid is intrinsically linked to its stereochemistry. The synthesis of n-Hexyl-delta-9-tetrahydrocannabinol presents challenges in controlling the configuration of its chiral centers, leading to potential mixtures of isomers. Future research must focus on developing advanced, stereoselective synthetic methods to produce isomerically pure n-Hexyl-delta-9-THC for accurate pharmacological evaluation.

Strategies such as stereodivergent dual catalysis, which has been successfully used to produce all four stereoisomers of Δ⁹-THC from the same starting materials, offer a promising path forward. nih.gov Other advanced techniques include molybdenum-catalyzed asymmetric allylic alkylation and the use of chiral auxiliaries to guide stereochemical outcomes. researchgate.net Continuous-flow synthesis is another area ripe for exploration, as it can provide superior control over reaction conditions, potentially improving selectivity and purity. nih.gov The initial synthesis of n-hexyl-delta-9-THC for metabolic studies involved the condensation of (1S)-cis-verbenol with 5-n-hexyl-1,3-dihydroxybenzene, a foundational method that can be refined with modern catalytic systems. nih.gov

Table 2: Comparison of Synthetic Strategies for Isomer Control

| Synthetic Strategy | Principle | Potential Advantages for n-Hexyl-delta-9-THC | Key Research Gap |

| Stereodivergent Dual Catalysis | Uses two independent chiral catalysts to control multiple stereocenters simultaneously. nih.gov | Access to all possible stereoisomers for comprehensive biological testing. | Application and optimization of this method for hexyl-substituted resorcinols. |

| Asymmetric Allylic Alkylation | Employs a chiral metal catalyst (e.g., Molybdenum) to create a key C-C bond with high stereocontrol. researchgate.net | High enantioselectivity for specific, desired isomers. | Screening of various catalysts and ligands for efficiency with hexyl substrates. |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream, allowing precise control of temperature, pressure, and reaction time. nih.gov | Improved selectivity, yield, and purity; potential for safer scale-up. | Development and optimization of a continuous-flow process specifically for n-Hexyl-delta-9-THC. |